molecular formula C18H52N6O24P8 B13423137 ((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid CAS No. 35277-23-7

((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid

Cat. No.: B13423137
CAS No.: 35277-23-7
M. Wt: 984.4 g/mol
InChI Key: VFRQPCYDJZQZPV-UHFFFAOYSA-N
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Description

This compound is a highly phosphorylated derivative of a tetraazatetradecane backbone, featuring eight phosphonomethyl groups distributed across its structure. Its molecular formula is C₁₈H₅₂N₆O₂₄P₈, with an ammonium counterion contributing to its ionic properties . The extensive phosphonate functional groups confer exceptional metal-chelating capabilities, making it particularly effective in binding divalent and trivalent metal ions like Ca²⁺, Mg²⁺, and Fe³⁺. Registered on May 31, 2018, it is primarily utilized in industrial water treatment for scale inhibition and corrosion control .

Properties

CAS No.

35277-23-7

Molecular Formula

C18H52N6O24P8

Molecular Weight

984.4 g/mol

IUPAC Name

[2-[bis(phosphonomethyl)amino]ethyl-[2-[2-[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid

InChI

InChI=1S/C18H52N6O24P8/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48)

InChI Key

VFRQPCYDJZQZPV-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of ((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid involves multiple steps. The process typically starts with the preparation of the tetraazatetradecane backbone, followed by the introduction of phosphonomethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct attachment of functional groups. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

Hydrolysis to 4-Pentyne-1-thiol

The thioester group undergoes nucleophilic cleavage under basic conditions to yield 4-pentyne-1-thiol, a critical intermediate for bioactive molecule synthesis:
Reaction:

S-Pent-4-yn-1-yl ethanethioate+KOH4-Pentyne-1-thiol+potassium acetate\text{S-Pent-4-yn-1-yl ethanethioate} + \text{KOH} \rightarrow \text{4-Pentyne-1-thiol} + \text{potassium acetate}

Conditions:

  • Base: KOH (1.1 equiv) in hexane at 50°C for 3.5 hours .

  • Work-up: Purification via silica chromatography (hexane/ethyl acetate).

Key Data:

Starting MaterialProductYieldConditionsReference
S-Pent-4-yn-1-yl ethanethioate4-Pentyne-1-thiol22–35%KOH, hexane, 50°C

This reaction is pivotal for accessing acetylenic thiols used in gold nanoparticle functionalization and prostaglandin synthesis .

Cyclization to Thiophene Derivatives

The terminal alkyne and thiolate intermediates participate in copper-catalyzed cyclizations to form substituted thiophenes:
Mechanism:

  • Deprotonation of the thiol group generates a thiolate.

  • Copper(I) coordinates the alkyne, facilitating 5-endo-dig cyclization.

  • Aromatization yields the thiophene core.

Conditions:

  • Catalyst: CuI (15 mol %) with 1,10-phenanthroline (20 mol %) in DMF at 70°C .

  • Substrates: Reactions with Na₂S or disulfides to form enynethiolate intermediates .

Example Reaction:

Enynethiolate intermediateCuI3-Thienylcopper complexThiophene derivative\text{Enynethiolate intermediate} \xrightarrow{\text{CuI}} \text{3-Thienylcopper complex} \rightarrow \text{Thiophene derivative}

Key Data:

Cyclization TypeCatalystProduct ClassYield RangeReference
5-endo-digCuI2,4-Disubstituted thiophenes35–64%

This pathway is utilized in materials science and pharmaceutical chemistry for heterocycle synthesis .

Cross-Coupling Reactions

The alkyne group enables Sonogashira or C–S coupling reactions for carbon–carbon bond formation:
Example: Palladium-catalyzed coupling with aryl halides:

S-Pent-4-yn-1-yl ethanethioate+Ar–XPd/CuAr–C≡C–(CH₂)₃–S–COCH₃\text{S-Pent-4-yn-1-yl ethanethioate} + \text{Ar–X} \xrightarrow{\text{Pd/Cu}} \text{Ar–C≡C–(CH₂)₃–S–COCH₃}

Conditions:

  • Catalysts: Pd(PPh₃)₄ (5 mol %), CuI (10 mol %).

  • Solvent: THF or DMF, room temperature to 80°C .

Applications:

  • Synthesis of conjugated polymers.

  • Functionalization of bioactive molecules .

Meyer-Schuster Rearrangement

Under acidic conditions, the alkyne may undergo rearrangement to form α,β-unsaturated thioesters, though direct evidence for this compound is limited. Analogous systems show:
Reaction:

R–C≡C–CH₂–S–COCH₃H⁺R–CH₂–C(=O)–S–CH₂–CH₂–C≡CH\text{R–C≡C–CH₂–S–COCH₃} \xrightarrow{\text{H⁺}} \text{R–CH₂–C(=O)–S–CH₂–CH₂–C≡CH}

Conditions:

  • Acid: Trifluoroacetic acid (TFA) or H₂SO₄.

  • Solvent: Dichloromethane .

Thiol-Ene Click Chemistry

The terminal alkyne participates in copper-free click reactions with azides, though literature specific to this compound is sparse. General reactivity suggests:

HC≡C–(CH₂)₃–S–COCH₃+R–N₃Triazole derivative\text{HC≡C–(CH₂)₃–S–COCH₃} + \text{R–N₃} \rightarrow \text{Triazole derivative}

Conditions:

  • Catalyst: None required (strain-promoted).

  • Solvent: Aqueous/organic mixtures .

Scientific Research Applications

((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid has a wide range of scientific research applications:

    Chemistry: It is used as a chelating agent in various chemical reactions and processes.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metal ion chelation.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of metal poisoning and as a component in drug delivery systems.

    Industry: It is used in industrial processes, including water treatment and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of ((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid involves its ability to chelate metal ions. The multiple phosphonic acid groups can bind to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and prevent metal ion-induced oxidative damage. The molecular targets include various metal ions and enzymes involved in biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between the compound and its analogs:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid Not specified C₁₈H₅₂N₆O₂₄P₈ ~1,002 Phosphonomethyl, tetraazatetradecane Industrial water treatment, metal chelation, scale inhibition
3,6,9,12-Tetraazatetradecanedioic acid, sodium salt (carboxymethyl analog) 18719-04-5 C₁₈H₂₄N₄Na₆O₁₂ 626.34 Carboxymethyl, sodium carboxylate Laboratory metal chelation, pharmaceuticals (limited use due to lower efficacy)
Diethylenetriaminepentakis(methyl phosphonic acid) N/A C₁₄H₁₆N₂Na₂O₁₂P₄·4H₂O 646.22 Phosphonic acid, diethylenetriamine Detergents, water treatment (moderate metal binding capacity)
3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate 212262-08-3 C₁₂H₂₆O₈S₄ 426.55 (calculated) Thiosulfonate, ether Polymer crosslinking, biochemical modifications
(3S,6S,7S,9S,12S)-7-Hydroxy-N¹,N¹⁴-dimethyl-3,12-bis(1-methylethyl)-...tetraazatetradecanediamide N/A C₄₆H₆₆N₈O₅S₂ ~906 (calculated) Thiazolyl, amide, hydroxy Pharmaceutical research (targeted biological activity)

Key Findings:

Chelation Efficiency :

  • The primary compound’s eight phosphonate groups provide superior metal-binding capacity compared to carboxylate analogs (e.g., 18719-04-5) and diethylenetriaminepentakis(methyl phosphonic acid) (five phosphonates) . Phosphonates exhibit higher stability constants (log K ~10–12 for Ca²⁺) than carboxylates (log K ~5–8), enabling effective scale inhibition in hard water .

Thermal and Chemical Stability :

  • Phosphonate groups resist hydrolysis and thermal degradation better than carboxylates, making the primary compound suitable for high-temperature industrial processes (e.g., boiler systems) .

Molecular Size and Solubility :

  • The compound’s large molecular weight (~1,002 g/mol) may reduce diffusion rates in solution compared to smaller analogs like the sodium carboxylate (626.34 g/mol). However, its ammonium counterion enhances water solubility relative to neutral phosphonate derivatives .

Environmental and Regulatory Considerations :

  • Phosphonates are persistent in the environment, necessitating stricter regulatory compliance (e.g., 2018 registration ). Carboxylates degrade more readily but are less effective in high-mineral-content systems .

Application-Specific Performance :

  • While the thiosulfonate derivative (212262-08-3) is tailored for polymer chemistry, the primary compound’s phosphonate density makes it irreplaceable in industrial settings requiring robust metal sequestration .

Biological Activity

((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid, commonly referred to as EDTMP (ethylenediamine tetra(methylenephosphonic acid)), is a complex phosphonic acid with significant biological activity. This compound has garnered attention for its potential applications in various fields including medicine, agriculture, and environmental science.

Chemical Structure and Properties

The chemical formula for this compound is C18H52N6O24P8C_{18}H_{52}N_6O_{24}P_8, and it has a molecular weight of approximately 1007.41 g/mol. It is characterized by multiple phosphonic acid groups which contribute to its chelation properties.

PropertyValue
Chemical FormulaC18H52N6O24P8C_{18}H_{52}N_6O_{24}P_8
Molecular Weight1007.41 g/mol
CAS Number84852-43-7
EINECS284-355-9

Chelation Properties

EDTMP exhibits strong chelating abilities towards metal ions. This property is particularly beneficial in biomedical applications where metal ion regulation is crucial. The chelation can help in reducing metal toxicity and enhancing the bioavailability of essential trace elements.

Antimicrobial Activity

Research indicates that EDTMP possesses antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi by disrupting their metabolic processes. For instance:

  • Case Study 1 : A study conducted on the antibacterial effects of EDTMP demonstrated significant inhibition of Escherichia coli and Staphylococcus aureus at specific concentrations, highlighting its potential as a biocide in medical applications .
  • Case Study 2 : Another investigation revealed that EDTMP could effectively reduce biofilm formation on medical devices, suggesting its utility in preventing infections associated with implants .

Anticancer Activity

The compound has also been studied for its anticancer properties. Research indicates that EDTMP can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The phosphonic groups facilitate interaction with cellular pathways that regulate cell death, thus promoting apoptosis in tumor cells while sparing normal cells .
  • Case Study 3 : In vitro studies have shown that EDTMP can inhibit the proliferation of certain cancer cell lines, such as breast and prostate cancer cells, suggesting its potential as an adjunct therapy in oncology .

Water Treatment

EDTMP is widely used in water treatment processes due to its ability to inhibit scale formation and corrosion in industrial systems. Its effectiveness in binding calcium and magnesium ions makes it valuable for maintaining the efficiency of cooling systems.

Agricultural Use

In agriculture, EDTMP serves as a fertilizer additive that enhances nutrient uptake by plants through improved solubility and availability of essential nutrients.

Q & A

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR)?

  • Methodological Answer :
  • Apply multivariate regression to correlate phosphonomethyl group density with catalytic activity .
  • Use principal component analysis (PCA) to identify dominant factors (e.g., steric effects, electronic parameters) influencing reactivity .
  • Validate models via leave-one-out cross-validation (LOOCV) to ensure robustness .

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